molecular formula C10H15O5P B8589927 Dimethyl [4-(furan-2-yl)-2-oxobutyl]phosphonate CAS No. 52344-53-3

Dimethyl [4-(furan-2-yl)-2-oxobutyl]phosphonate

Cat. No.: B8589927
CAS No.: 52344-53-3
M. Wt: 246.20 g/mol
InChI Key: IVBKIMUBUJLMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl [4-(furan-2-yl)-2-oxobutyl]phosphonate is a useful research compound. Its molecular formula is C10H15O5P and its molecular weight is 246.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

52344-53-3

Molecular Formula

C10H15O5P

Molecular Weight

246.20 g/mol

IUPAC Name

1-dimethoxyphosphoryl-4-(furan-2-yl)butan-2-one

InChI

InChI=1S/C10H15O5P/c1-13-16(12,14-2)8-9(11)5-6-10-4-3-7-15-10/h3-4,7H,5-6,8H2,1-2H3

InChI Key

IVBKIMUBUJLMJA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CCC1=CC=CO1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 25 g (0.21 mole) dimethyl methylphosphonate (Aldrich) in 300 ml dry tetrahydrofuran was cooled to -78° in a dry nitrogen atmosphere. To the stirred phosphonate solution was added 80 ml of 2.67 M n-butyllithium in hexane solution (Alfa Inorganics, Inc.) dropwise over a period of 18 minutes at such a rate that the reaction temperature never rose above -65°. After an additional 5 minutes stirring at -78°, 16.0 g (0.104 mole) methyl 3-(2-furyl) propionate was added dropwise at a rate that kept the reaction temperature less than -70° (20 minutes). After 3.5 hours at -78° the reaction mixture was allowed to warm to ambient temperature, neutralized with 6 ml acetic acid and rotary evaporated to a white gel. The gelatinous material was taken up in 75 ml water, the aqueous phase extracted with 100 ml portions of chloroform (3×), the combined organic extracts were backwashed (50 cc H2O), dried (MgSO4), and concentrated (water aspirator) to a crude residue and distilled, b.p. 148°-50° (0.5 mm) to give 8.4 g dimethyl 2-oxo-4-(2-furyl)butylphosphonate (2C).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
methyl 3-(2-furyl) propionate
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 25 g (0.21 mole) dimethyl methylphosphonate (Aldrich) in 300 ml dry tetrahydrofuran was cooled to -78° in a dry nitrogen atmosphere. To the stirred phosphonate solution was added 80 ml of 2.67 M n-butyllithium in hexane solution (Alfa Inorganics, Inc.) dropwise over a period of 18 minutes at such a rate that the reaction temperature never rose above -65°. After an additional 5 minutes stirring at -78°, 16.0 g (.104 mole) methyl 3-(2-furyl)propionate was added dropwise at a rate that kept the reaction temperature less than -70° (20 minutes). After 3.5 hours at -78° the reaction mixture was allowed to warm to ambient temperature, neutralized with 6 ml acetic acid and rotary evaporated to a white gel. The gelatinous material was taken up in 75 ml water, the aqueous phase extracted with 100 ml portions of chloroform (3x), the combined organic extracts were backwashed (50 cc H2O), dried (MgSO4), and concentrated (water aspirator) to a crude residue and distilled, b.p. 148°-50° (0.5 mm) to give 8.4 g dimethyl 2-oxo-4-(2-furyl)butylphosphonate (2C).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

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